Cas no 93989-32-3 (Naphthalene,2-bromo-1-phenyl-)

Naphthalene,2-bromo-1-phenyl- structure
Naphthalene,2-bromo-1-phenyl- structure
상품 이름:Naphthalene,2-bromo-1-phenyl-
CAS 번호:93989-32-3
MF:C16H11Br
메가와트:283.162543535233
MDL:MFCD00094972
CID:797570
PubChem ID:4983341

Naphthalene,2-bromo-1-phenyl- 화학적 및 물리적 성질

이름 및 식별자

    • 2-Bromo-1-phenylnaphthalene
    • 2-BROMO-1-PHENYL-NAPHTHALENE
    • Naphthalene,2-bromo-1-phenyl-
    • 1-phenyl-2-bromonaphthalene
    • 2-Brom-1-phenyl-naphthalin
    • 2-Bromo-1-phenylnaphthalene (ACI)
    • AKOS015966164
    • AS-81968
    • KUC100627N
    • CS-0200247
    • DTXSID60407233
    • E82379
    • SCHEMBL18320175
    • Naphthalene, 2-bromo-1-phenyl-
    • 93989-32-3
    • DB-083897
    • MDL: MFCD00094972
    • 인치: 1S/C16H11Br/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H
    • InChIKey: HCUNFELJFKOTPV-UHFFFAOYSA-N
    • 미소: BrC1C(C2C=CC=CC=2)=C2C(C=CC=C2)=CC=1

계산된 속성

  • 정밀분자량: 282.00441g/mol
  • 표면전하: 0
  • XLogP3: 5.5
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 회전 가능한 화학 키 수량: 1
  • 동위원소 질량: 282.00441g/mol
  • 단일 동위원소 질량: 282.00441g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 0Ų
  • 중원자 수량: 17
  • 복잡도: 244
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • PSA: 0.00000
  • LogP: 5.26930

Naphthalene,2-bromo-1-phenyl- 보안 정보

Naphthalene,2-bromo-1-phenyl- 세관 데이터

  • 세관 번호:2903999090
  • 세관 데이터:

    중국 세관 번호:

    2903999090

    개요:

    29039999090 기타 방향할로겐 대파생물.부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    2903999090 방향탄화수소할로겐대파생물부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

Naphthalene,2-bromo-1-phenyl- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
D104876-200g
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93989-32-3 95%
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eNovation Chemicals LLC
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270917-1g
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Aaron
AR006APV-5g
2-BROMO-1-PHENYL-NAPHTHALENE
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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A2B Chem LLC
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1g
$42.00 2024-07-18
Ambeed
A272307-250mg
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250mg
$37.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU750-1g
2-bromo-1-phenylnaphthalene
93989-32-3 97%
1g
¥468.0 2024-04-16
Aaron
AR006APV-250mg
2-BROMO-1-PHENYL-NAPHTHALENE
93989-32-3 98%
250mg
$22.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU750-100mg
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93989-32-3 97%
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¥173.0 2024-04-16

Naphthalene,2-bromo-1-phenyl- 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  80 °C
참조
Highly efficient organic electroluminescent device with hole transport region including monoamine compound
, Korea, , ,

합성회로 2

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt → 80 °C; 8 h, 80 °C
참조
Preparation of spiro[adamantanebenzo[b]fluorene]ylcarbazoles, an organic electroluminescence device and an electronic device
, China, , ,

합성회로 3

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  12 h, rt → 100 °C
참조
Preparation of adamantane-aryl amine based organic compounds and its application in organic electronic device
, China, , ,

합성회로 4

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Polyethylene glycol ;  1440 min, 80 °C
참조
Palladium supported on modified magnetic nanoparticles: a phosphine-free and heterogeneous catalyst for Suzuki and Stille reactions
Ghorbani-Choghamarani, Arash; Norouzi, Masoomeh, Applied Organometallic Chemistry, 2016, 30(3), 140-147

합성회로 5

반응 조건
1.1 Solvents: Carbon tetrachloride
참조
Seven-membered heterocycles. 9. Synthesis and properties of some 5-alkyl and 5-aryl derivatives of 1-benzothiepin
Traynelis, Vincent J.; Schield, John A.; Lindley, William A.; MacDowell, Denis W. H., Journal of Organic Chemistry, 1978, 43(17), 3379-84

합성회로 6

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Bromine Solvents: Acetonitrile ;  5 min, rt
참조
Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes
Zhang, Xiaoxia; Sarkar, Sampa; Larock, Richard C., Journal of Organic Chemistry, 2006, 71(1), 236-243

합성회로 7

반응 조건
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  4 - 8 h, rt
참조
Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes
Rao, Chinthu Joginarayana; Sudheer, Mokhamatam; Battula, Venkateswara Rao, ChemistrySelect, 2022, 7(9),

합성회로 8

반응 조건
참조
Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls
Campo, Marino A.; Larock, Richard C., Organic Letters, 2000, 2(23), 3675-3677

합성회로 9

반응 조건
1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ;  rt → 110 °C; 24 h, 110 °C
참조
Preparation of polysubstituted naphthalene derivatives
, China, , ,

합성회로 10

반응 조건
1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ;  24 h, 110 °C
참조
MeOTf-catalyzed formal [4 + 2] annulations of styrene oxides with alkynes leading to polysubstituted naphthalenes through sequential electrophilic cyclization/ring expansion
Zou, Song; Zhang, Zeyu; Chen, Chao ; Xi, Chanjuan, Chinese Chemical Letters, 2022, 33(6), 3021-3025

합성회로 11

반응 조건
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  4 - 7 h, rt
참조
Triflic acid catalysed regioselective synthesis of substituted naphthalenes by benzannulation of carbonyls with alkynes
Gudla, Vanajakshi ; Sudheer, Mokhamatam; Rao, Chinthu Joginarayana ; Sanasi, Paul Douglas ; Battula, Venkateswara Rao, Tetrahedron, 2021, 90,

합성회로 12

반응 조건
1.1 Catalysts: Gold trichloride ,  Silver hexafluoroantimonate Solvents: Dichloromethane ;  4 h, reflux
참조
Gold-catalyzed electrophilic addition to arylalkynes. A facile method for the regioselective synthesis of substituted naphthalenes
Balamurugan, Rengarajan; Gudla, Vanajakshi, Organic Letters, 2009, 11(14), 3116-3119

합성회로 13

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  80 °C
참조
N-(4-(8-(phenyl)naphthalen-2-yl)phenyl)-n,n'-di(phenyl)-amine derivatives and related compounds for use in organic electroluminescence devices
, European Patent Organization, , ,

합성회로 14

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  12 h, 120 °C
참조
Preparation of heterocyclic-group containing diphenylanthracene compound, organic luminescent material and organic electroluminescent device
, China, , ,

합성회로 15

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water
참조
Organic electric element comprising compound for organic electric element and electronic device using same
, World Intellectual Property Organization, , ,

Naphthalene,2-bromo-1-phenyl- Raw materials

Naphthalene,2-bromo-1-phenyl- Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:93989-32-3)Naphthalene,2-bromo-1-phenyl-
A945148
순결:99%
재다:5g
가격 ($):296.0